N-(oxepan-4-yl)cyclopropanesulfonamide
Description
N-(oxepan-4-yl)cyclopropanesulfonamide: is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with an oxepane ring as a substituent
Properties
IUPAC Name |
N-(oxepan-4-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-14(12,9-3-4-9)10-8-2-1-6-13-7-5-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPMYDBOYBOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Oxepan-4-one
Oxepan-4-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux. This method yields oxepan-4-amine with moderate efficiency (60–70% yield). Alternative reducing agents like lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C have also been reported.
Nucleophilic Substitution of Oxepan-4-ol Derivatives
Oxepan-4-ol derivatives are functionalized via mesylation or tosylation to generate leaving groups. Subsequent displacement with ammonia or benzylamine in dimethyl sulfoxide (DMSO) at 90–120°C produces oxepan-4-amine or its protected analogs. Deprotection of benzyl-protected amines via hydrogenolysis (H₂, Pd/C) achieves the free amine.
Table 1: Reaction Conditions for Oxepan-4-amine Synthesis
Preparation of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is synthesized via chlorination of cyclopropanesulfonic acid, which is derived from cyclopropanecarboxylic acid through oxidation.
Oxidation of Cyclopropanecarboxylic Acid
Cyclopropanecarboxylic acid is treated with hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) at 60°C for 6 hours to yield cyclopropanesulfonic acid.
Chlorination with Thionyl Chloride
Cyclopropanesulfonic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 25°C for 2 hours, producing cyclopropanesulfonyl chloride in 85% yield.
Table 2: Synthesis Parameters for Cyclopropanesulfonyl Chloride
| Step | Reagents/Conditions | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, H₂SO₄, 60°C | Cyclopropanesulfonic acid | 78 | |
| Chlorination | SOCl₂, DCM, 25°C | Cyclopropanesulfonyl chloride | 85 |
Sulfonamide Bond Formation
The coupling of oxepan-4-amine with cyclopropanesulfonyl chloride is achieved under basic conditions to facilitate nucleophilic attack.
Direct Coupling in Polar Aprotic Solvents
A mixture of oxepan-4-amine (1 eq) and cyclopropanesulfonyl chloride (1.1 eq) in DCM is stirred with N,N-diisopropylethylamine (DIPEA, 2 eq) at 25°C for 12 hours. The reaction proceeds via a two-step mechanism: initial sulfonation followed by deprotonation.
Catalytic Coupling Using Uronium Reagents
For sterically hindered substrates, 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF enhance coupling efficiency (90% yield). Microwave irradiation at 100°C for 10 minutes further accelerates the reaction.
Table 3: Optimization of Sulfonamide Bond Formation
| Conditions | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Standard | DIPEA | DCM | 25°C | 12h | 75 | |
| Catalytic | HATU, DIPEA | THF | 100°C (MW) | 10m | 90 |
Alternative Routes via SNAr and Cross-Coupling
SNAr with Halogenated Intermediates
A halogenated oxepane derivative (e.g., 4-bromooxepane) undergoes SNAr with cyclopropanesulfonamide in DMSO using potassium carbonate (K₂CO₃) at 90°C. This method avoids the need for pre-formed amines but requires elevated temperatures.
Suzuki Cross-Coupling for Functionalized Analogs
Purification and Characterization
Crude N-(oxepan-4-yl)cyclopropanesulfonamide is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexanes). Characterization by NMR (400 MHz, CDCl₃) reveals key signals:
-
Cyclopropane protons: δ 1.0–1.3 (m, 4H)
-
Oxepane protons: δ 3.6–3.8 (m, 2H, OCH₂), δ 2.8–3.0 (m, 1H, NH)
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: N-(oxepan-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(2-oxopropyl)cyclopropanesulfonamide
Uniqueness: N-(oxepan-4-yl)cyclopropanesulfonamide is unique due to the presence of the oxepane ring, which imparts distinct chemical and physical properties compared to other sulfonamides
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing N-(oxepan-4-yl)cyclopropanesulfonamide and its derivatives?
- Methodological Answer : The synthesis typically involves cyclopropane ring closure via alkylation using n-BuLi in THF. For example, tert-butyl or N-Boc sulfonamides are treated with two equivalents of n-BuLi to generate intermediates, followed by quenching with H₂O and deprotection with CF₃CO₂H to yield cyclopropanesulfonamide derivatives. Optimized procedures also include alkylation of dianions with CH₃I for methylated analogs . Silica gel chromatography and NMR characterization (e.g., ¹H, ¹³C, NOE) are critical for purification and stereochemical confirmation .
Q. How is structural integrity and stereochemistry validated for cyclopropanesulfonamide derivatives?
- Methodological Answer : Structural validation relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assign coupling constants (e.g., J = 5.83 Hz for pyridine protons in naphthyridine-based derivatives) and cyclopropane proton environments (δ 0.84–1.04 ppm) .
- NOE Experiments : Confirm cis/trans configurations in cyclobutane or oxepane moieties .
- HRMS/LC-MS : Verify molecular weights (e.g., m/z = 542.2228 for a naphthyridine inhibitor) .
Q. What are the primary applications of cyclopropanesulfonamide derivatives in medicinal chemistry?
- Methodological Answer : These derivatives serve as:
- Kinase Inhibitors : For example, 1,7-naphthyridine-based compounds targeting enzymatic active sites .
- Fragment-Based Drug Discovery : Cyclopropane and cyclobutane fragments are used to optimize binding affinity and selectivity .
- Pharmacokinetic Probes : Evaluated in rat models for plasma exposure (e.g., 20 mpk oral dosing) and liver accumulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for cyclopropanesulfonamide analogs?
- Methodological Answer : Contradictions often arise from stereochemical variability or off-target effects. Strategies include:
- Orthogonal Assays : Use SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to validate target engagement .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma/liver homogenates .
- Structural Overlays : Compare X-ray crystallography data of analogs to map critical binding interactions .
Q. What experimental strategies optimize synthetic yields in multi-step cyclopropanesulfonamide syntheses?
- Methodological Answer : Key optimizations include:
- Solvent Systems : THF for n-BuLi-mediated cyclization, CH₂Cl₂ for Boc protection .
- Catalysis : DMAP accelerates Boc anhydride reactions .
- Temperature Control : Maintain −78°C during anion generation to prevent side reactions .
- Purification : Gradient silica chromatography (e.g., 0–50% EtOAc/hexane) for high-purity intermediates .
Q. What challenges arise in pharmacokinetic (PK) profiling of this compound derivatives?
- Methodological Answer : Challenges include:
- Low Oral Bioavailability : Due to high molecular weight (>500 Da) or poor solubility. Solutions: Prodrug strategies (e.g., tert-butyl esters) or nanoformulations .
- Tissue Retention : Liver accumulation observed in rat studies necessitates tissue distribution assays .
- Species Variability : Cross-validate PK in multiple species (e.g., mouse, dog) to predict human clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
